molecular formula C15H15N3O4 B1236688 (2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid

(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid

Cat. No. B1236688
M. Wt: 301.3 g/mol
InChI Key: UDHWXDSRBZYMPZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-2-quinolinyl)hydrazinylidene]pentanedioic acid is a member of quinolines.

Scientific Research Applications

Anticancer Potential

The fused tetrahydroisoquinolines (THIQs), a class to which the compound may be structurally related, have shown promise in anticancer research. The US FDA's approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, highlighting the potential of THIQ derivatives in this field. These compounds are synthesized extensively for various therapeutic activities, particularly in cancer and CNS drug discovery (Singh & Shah, 2017).

Role in Nutritional Aspects of Breast Cancer Research

Food-derived heterocyclic amines (HAs), which the compound may structurally resemble, have been implicated in mammary gland cancer. These HAs are found in cooked meats and have been shown to produce DNA adducts in the mammary gland after metabolic activation. This suggests that such compounds may play a role in the etiology of human breast cancer (Snyderwine, 1994).

Medicinal Chemistry and Broad-Spectrum Drug Development

8-Hydroxyquinoline derivatives, which are structurally similar to the compound , have drawn the attention of medicinal chemists due to their significant biological activities. These compounds are under extensive research for the development of potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. Their metal chelation properties also render them promising candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Therapeutic Potential in Neurodegenerative and Psychiatric Diseases

Compounds like ursolic acid, with which the compound may share some properties, have shown biological activities that include anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. These effects are mostly attributed to their ability to prevent oxidative damage and inflammation, common mechanisms associated with various brain disorders. Ursolic acid, in particular, has shown potential in modulating the monoaminergic system, suggesting its utility in managing neurodegenerative and psychiatric conditions (Ramos-Hryb, Pazini, Kaster, & Rodrigues, 2017).

properties

Product Name

(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid

Molecular Formula

C15H15N3O4

Molecular Weight

301.3 g/mol

IUPAC Name

(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid

InChI

InChI=1S/C15H15N3O4/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-17-12(15(21)22)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,16,18)(H,19,20)(H,21,22)/b17-12-

InChI Key

UDHWXDSRBZYMPZ-ATVHPVEESA-N

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C(/CCC(=O)O)\C(=O)O

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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